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Abstract
This document provides comprehensive application notes and detailed protocols for the

preparation of CH7233163, a potent and selective noncovalent ATP-competitive inhibitor of

epidermal growth factor receptor (EGFR) mutants, for in vivo animal studies. CH7233163 has

demonstrated significant antitumor activity against osimertinib-resistant EGFR mutations,

including the Del19/T790M/C797S triple mutation.[1][2][3][4][5][6][7] This guide is intended for

researchers, scientists, and drug development professionals to ensure the proper handling,

formulation, and administration of this compound in a preclinical setting.

Introduction to CH7233163
CH7233163 is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) that has shown

remarkable efficacy in overcoming resistance to third-generation TKIs like osimertinib.[4][5] Its

mechanism of action involves competitively binding to the ATP-binding pocket of the EGFR

kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of

downstream signaling pathways crucial for tumor cell proliferation and survival, such as the

PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[8] The compound exhibits high

selectivity for various EGFR mutants over wild-type EGFR.[4][6][7]

Physicochemical and Pharmacokinetic Properties
A summary of the key properties of CH7233163 relevant for in vivo studies is presented in the

table below.
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Property Value Reference

Molecular Formula C34H38N8O4S

Appearance
Off-white to light yellow solid

powder
[2]

In Vitro IC50

20 nmol/L (against

Del19/T790M/C797S_NIH3T3

cells)

[3]

In Vivo Formulation
10% DMSO + 40% PEG300 +

5% Tween-80 + 45% Saline
[2]

Solubility in Formulation ≥ 2.5 mg/mL (3.73 mM) [2]

Route of Administration Oral gavage [3]

Reported Dosage (mice) 10 mg/kg [5]

Half-life (mice)
6 hours (at 10 mg/kg, oral

administration)
[5][7]

Storage (Powder)
-20°C for 3 years; 4°C for 2

years
[2]

Storage (Stock Solution)
-80°C for 6 months; -20°C for 1

month
[1][2]

Signaling Pathway Modulated by CH7233163
CH7233163 targets mutated EGFR, a receptor tyrosine kinase that, upon activation, initiates

downstream signaling cascades promoting cell proliferation and survival. By inhibiting EGFR

phosphorylation, CH7233163 effectively blocks these pathways.
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Caption: EGFR signaling pathway inhibited by CH7233163.

Experimental Protocols
Preparation of Stock Solution (10 mg/mL)
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Materials:

CH7233163 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Vortex mixer

Calibrated pipette

Protocol:

Weigh the required amount of CH7233163 powder in a sterile microcentrifuge tube.

Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.

Vortex the solution thoroughly until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Preparation of In Vivo Formulation (for a 10 mg/kg dose
in a 10 mL/kg injection volume)
This protocol is for the preparation of a 1 mg/mL dosing solution. Adjustments can be made

based on the desired final concentration and dosing volume.

Materials:

CH7233163 stock solution (10 mg/mL in DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile saline (0.9% NaCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.medchemexpress.com/ch7233163.html
https://www.invivochem.com/ch7233163.html
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile conical tubes (15 mL or 50 mL)

Vortex mixer

Calibrated pipettes

Protocol:

For a final volume of 10 mL, calculate the required volumes of each component:

10% DMSO: 1 mL (from the 10 mg/mL stock solution)

40% PEG300: 4 mL

5% Tween-80: 0.5 mL

45% Saline: 4.5 mL

In a sterile conical tube, add 1 mL of the 10 mg/mL CH7233163 stock solution in DMSO.

Add 4 mL of PEG300 to the tube. Vortex thoroughly until the solution is clear and

homogenous.

Add 0.5 mL of Tween-80 to the mixture. Vortex again until the solution is clear.

Add 4.5 mL of sterile saline to bring the final volume to 10 mL. Vortex thoroughly to ensure

complete mixing.

The final concentration of the formulation will be 1 mg/mL. This formulation should be

prepared fresh for optimal results.[2]

Experimental Workflow for Animal Studies
The following diagram illustrates the general workflow for preparing and administering

CH7233163 in animal studies.
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Caption: Workflow for CH7233163 preparation and administration.

Conclusion
Proper preparation and formulation of CH7233163 are critical for obtaining reliable and

reproducible results in preclinical animal studies. The protocols and data provided in this guide

offer a comprehensive resource for researchers working with this promising EGFR inhibitor.

Adherence to these guidelines will help ensure the stability, solubility, and bioavailability of the

compound, facilitating accurate evaluation of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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